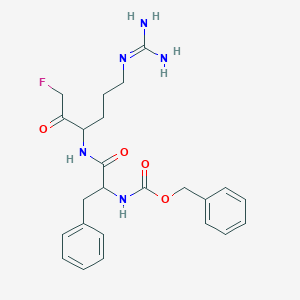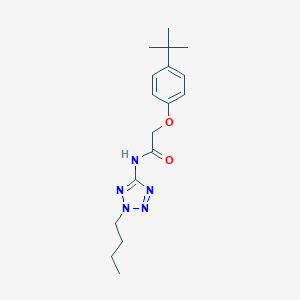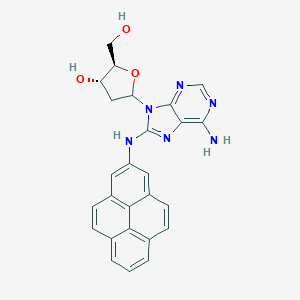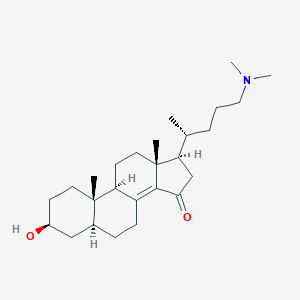![molecular formula C22H17N3O4S B237730 N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide, also known as BIX-01294, is a small molecule inhibitor of histone methyltransferase G9a. G9a is an enzyme responsible for the methylation of histone H3 at lysine 9, which is involved in gene regulation and chromatin remodeling. Inhibition of G9a by BIX-01294 has been shown to affect various cellular processes, including differentiation, proliferation, and apoptosis.
作用機序
N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide inhibits G9a by binding to its SET domain, which is responsible for its methyltransferase activity. This binding prevents the transfer of a methyl group from S-adenosyl methionine to histone H3 at lysine 9, resulting in a decrease in H3K9 methylation. This reduction in H3K9 methylation leads to changes in gene expression, affecting cellular processes such as differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has been shown to have various biochemical and physiological effects. In embryonic stem cells, it promotes differentiation by reducing the expression of pluripotency genes and inducing the expression of lineage-specific genes. In cancer cells, it inhibits proliferation and induces apoptosis by affecting the expression of oncogenes and tumor suppressor genes. N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has also been shown to affect cardiovascular function by reducing the expression of genes involved in vascular smooth muscle cell proliferation and migration.
実験室実験の利点と制限
One advantage of using N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide in lab experiments is its specificity for G9a. It does not affect other histone methyltransferases, making it a useful tool for studying the role of G9a in various cellular processes. However, N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has limitations in terms of its potency and selectivity. It requires high concentrations to achieve complete inhibition of G9a, and it can also inhibit other methyltransferases at high concentrations.
将来の方向性
There are several future directions for the use of N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide in scientific research. One direction is the investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Another direction is the development of more potent and selective inhibitors of G9a, which could be used as potential drugs for the treatment of G9a-related diseases. Additionally, N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide could be used in combination with other epigenetic modifiers to achieve synergistic effects on gene expression and cellular processes.
合成法
N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide was first synthesized by a group of researchers at the University of North Carolina at Chapel Hill in 2009. The synthesis method involves several steps, including the reaction of 2-chloro-4-nitroaniline with 4-aminobenzenethiol to form 4-(2-aminothiazol-4-yl)aniline. This compound is then reacted with 1,3-benzodioxole-5-carbonyl chloride to form N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has been widely used in scientific research to investigate the role of G9a in various cellular processes. It has been shown to affect differentiation and proliferation in embryonic stem cells, neural stem cells, and cancer cells. N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has also been used to study the epigenetic regulation of gene expression in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
特性
製品名 |
N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide |
|---|---|
分子式 |
C22H17N3O4S |
分子量 |
419.5 g/mol |
IUPAC名 |
N-[(3-benzamidophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H17N3O4S/c26-20(14-5-2-1-3-6-14)23-16-7-4-8-17(12-16)24-22(30)25-21(27)15-9-10-18-19(11-15)29-13-28-18/h1-12H,13H2,(H,23,26)(H2,24,25,27,30) |
InChIキー |
DJKVEIUVELSVRK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)








![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)